D-Alanine-13C3

Catalog No.
S1922774
CAS No.
286460-72-8
M.F
C3H7NO2
M. Wt
92.072 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Alanine-13C3

CAS Number

286460-72-8

Product Name

D-Alanine-13C3

IUPAC Name

(2R)-2-amino(1,2,3-13C3)propanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

92.072 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1+1,2+1,3+1

InChI Key

QNAYBMKLOCPYGJ-FMYLKJIZSA-N

SMILES

CC(C(=O)O)N

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

[13CH3][13C@H]([13C](=O)O)N

D-Alanine-13C3 is a stable isotope-labeled form of D-Alanine, a non-essential amino acid that plays crucial roles in protein synthesis and various metabolic processes. The chemical formula for D-Alanine-13C3 is C3H7NO2, where three carbon atoms are isotopically labeled with carbon-13. This labeling allows for enhanced tracking and analysis in biochemical studies, particularly in metabolic pathways and interactions within biological systems.

Typical of amino acids, including:

  • Transamination: D-Alanine can undergo transamination reactions, where it donates an amino group to a keto acid, forming new amino acids.
  • Decarboxylation: It can be decarboxylated to produce ethylamine and carbon dioxide under specific conditions.
  • Formation of Peptides: D-Alanine-13C3 can react with other amino acids to form peptides through peptide bond formation.

These reactions are essential for understanding its role in metabolic pathways and its behavior in biological systems .

D-Alanine is known for several biological activities:

  • Neurotransmission: It acts as a neurotransmitter in the central nervous system, influencing neuronal excitability and synaptic transmission.
  • Cellular Metabolism: D-Alanine participates in gluconeogenesis and is involved in the synthesis of various biomolecules.
  • Immune Response: It plays a role in modulating immune responses, particularly through its involvement in the production of antibodies.

The isotopic labeling with carbon-13 allows researchers to trace its metabolic fate and interactions more accurately in biological studies .

D-Alanine-13C3 can be synthesized through several methods:

  • From Propionic Acid: The synthesis often starts with propionic acid, which undergoes halogenation and amination to yield D-Alanine. The process may involve multiple steps, including oxidation and esterification, to achieve the desired isotopic labeling .
  • Isotopic Exchange: Another method involves the exchange of non-labeled carbon atoms with carbon-13 during the synthesis of alanine derivatives.
  • Biosynthetic Pathways: Utilizing microbial fermentation processes where D-Alanine is produced naturally can also yield labeled forms when starting materials are isotopically enriched .

D-Alanine-13C3 has several applications across various fields:

  • Metabolic Studies: It is used extensively in metabolic tracing studies to understand amino acid metabolism and energy production pathways.
  • Pharmacokinetics: Researchers use it to study drug absorption, distribution, metabolism, and excretion (ADME) processes.
  • Nutritional Research: It helps evaluate dietary impacts on metabolism and health by tracking how nutrients are processed within organisms.

These applications leverage the unique properties of the carbon-13 isotope for enhanced analytical precision .

Interaction studies involving D-Alanine-13C3 focus on its role within biological systems:

  • Racemization Studies: Research has shown that D-Alanine can racemize from L-Alanine in gut microbiota, which has implications for understanding gut health and microbiome interactions .
  • Biodistribution Analysis: Studies have demonstrated how D-Alanine-13C3 distributes across different tissues, revealing significant variations based on administration routes (e.g., oral vs. intravenous) and biological contexts .

These studies provide insights into how D-Alanine functions at a molecular level within living organisms.

D-Alanine-13C3 shares similarities with other amino acids and their isotopically labeled forms. Here are some comparable compounds:

CompoundChemical FormulaKey Differences
L-AlanineC3H7NO2L-isomer; involved primarily in protein synthesis.
GlycineC2H5NO2Simplest amino acid; no chiral center.
L-LeucineC6H13NO2Branched-chain amino acid; essential nutrient.
D-ValineC5H11NO2Another branched-chain amino acid; important for muscle metabolism.

D-Alanine-13C3's unique labeling allows for specific tracking in metabolic studies, differentiating it from its non-labeled counterparts and other amino acids .

Molecular Structure and Isotopic Configuration

D-Alanine-¹³C₃ [(2R)-2-amino(1,2,3-¹³C₃)propanoic acid] retains the chiral configuration of natural D-alanine, with a carboxyl group (-COOH), an amino group (-NH₂), and a methyl side chain (-CH₃). The isotopic labeling specifically replaces all three carbon atoms with ¹³C, resulting in a molecular formula of ¹³C₃H₇NO₂ and a molecular weight of 92.072 g/mol. The ¹³C enrichment (≥99 atom%) minimizes natural abundance interference, enhancing sensitivity in NMR and MS analyses.

Table 1: Key Structural Properties of D-Alanine-¹³C₃

PropertyValue
Molecular Formula¹³C₃H₇NO₂
Molecular Weight92.072 g/mol
IUPAC Name(2R)-2-amino(1,2,3-¹³C₃)propanoic acid
Isotopic Purity≥99 atom% ¹³C
Chiral ConfigurationR (D-enantiomer)

Synthesis and Production Methods

The synthesis of D-alanine-¹³C₃ involves two primary strategies:

  • Chemical Synthesis: Palladium-catalyzed C(sp³)–H functionalization enables site-specific ¹³C incorporation. For example, ¹³C-labeled acetic acid serves as a precursor, undergoing stereoselective amination and carboxylation to yield the D-enantiomer.
  • Microbial Fermentation: Genetically engineered Escherichia coli or Bacillus subtilis strains metabolize ¹³C-labeled glucose or pyruvate, producing D-alanine-¹³C₃ via alanine racemase activity. This method achieves high yields (≥80%) and is scalable for industrial production.

Table 2: Comparison of Synthesis Methods

MethodYieldPurityCost Efficiency
Chemical Synthesis60-70%≥98%Moderate
Microbial Fermentation80-90%≥99%High

Analytical Techniques for Characterization

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR spectra reveal distinct splitting patterns at δ 17.5 ppm (C3), δ 49.2 ppm (C2), and δ 176.3 ppm (C1), confirming isotopic integrity.
  • Mass Spectrometry (MS): High-resolution MS detects the [M+H]⁺ ion at m/z 93.06 (natural abundance: m/z 90.05), with a mass shift of +3 Da.
  • Chiral Chromatography: Crown ether-based columns separate D- and L-enantiomers, ensuring stereochemical purity.

Historical Development of ¹³C-Labeled Amino Acids

The use of ¹³C-labeled amino acids began in the 1970s with studies on photosynthetic organisms like Spirulina platensis, which incorporated ¹³CO₂ into amino acids for metabolic tracing. D-Alanine-¹³C₃ gained prominence in the 1990s as NMR technology advanced, allowing real-time tracking of bacterial peptidoglycan synthesis and neurotransmitter cycling in mammalian brains. The 2000s saw hyperpolarized ¹³C-MRI applications, where D-alanine-¹³C₃ enabled non-invasive imaging of renal D-amino acid oxidase activity in vivo. Recent innovations include CRISPR-engineered microbial platforms and solid-phase peptide synthesis, which streamline the production of multi-labeled analogs for proteomics.

Role in Modern Biochemical Research

Metabolic Pathway Analysis

  • Enzyme Kinetics: Hyperpolarized D-alanine-¹³C₃ detects D-amino acid oxidase (DAO) activity in rat kidneys, producing ¹³C-labeled pyruvate and bicarbonate as metabolic byproducts.
  • Peptidoglycan Biosynthesis: In Mycobacterium tuberculosis, isotopic tracing reveals that D-cycloserine inhibits D-alanine-D-alanine ligase (Ddl), disrupting cell wall assembly.

Table 3: Key Metabolic Applications

ApplicationModel SystemKey Finding
DAO Activity ImagingRat KidneyBicarbonate flux correlates with DAO inhibition
Peptidoglycan SynthesisM. tuberculosisDdl inhibition increases intracellular D-alanine pools

Protein Structure and Dynamics

D-Alanine-¹³C₃ is incorporated into bacterial cell walls to study cross-linking mechanisms via solid-state NMR. In human proteins, it aids in methyl-group labeling for analyzing large complexes like G-protein-coupled receptors.

Drug Development and Target Validation

Metabolomic profiling with D-alanine-¹³C₃ identifies Ddl as the primary target of D-cycloserine in M. tuberculosis, validating its use as a second-line tuberculosis drug. Additionally, isotopic tracing screens for novel DAO inhibitors in neurodegenerative diseases.

XLogP3

-3

Sequence

A

Wikipedia

D-(~13~C_3_)Alanine

Dates

Modify: 2024-02-18

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